

A Technical Guide to the Biosynthesis of Quercetin 3-O-rhamnoside in Plants

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Quercetin 3-O-rhamnoside

Cat. No.: B13391747

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction and Significance

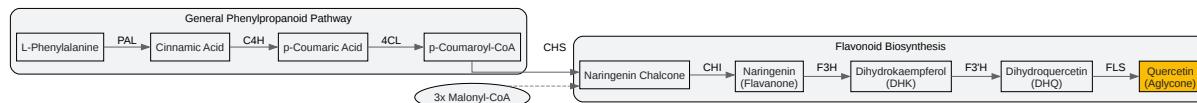
Quercetin 3-O-rhamnoside, commonly known as quercitrin, is a vital plant secondary metabolite belonging to the flavonol glycoside family. It is distinguished by a rhamnose sugar molecule attached to the 3-hydroxyl group of the quercetin aglycone. This glycosylation step is critical, as it significantly enhances the solubility, stability, and bioavailability of quercetin, thereby modulating its biological activities.^{[1][2]} In plants, quercitrin plays a crucial role in defense against UV radiation, pathogens, and herbivores.^[3] For drug development professionals, its potent antioxidant, anti-inflammatory, and antiviral properties make it a compound of high interest.^[2] Understanding its biosynthetic pathway is paramount for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems for pharmaceutical applications.

This guide provides a detailed technical overview of the complete biosynthetic pathway of **Quercetin 3-O-rhamnoside**, delves into the regulatory mechanisms, and presents robust methodologies for its study.

Part 2: The Core Biosynthetic Pathway

The formation of **Quercetin 3-O-rhamnoside** is a multi-step process that can be conceptually divided into three major stages: the synthesis of the flavonoid backbone (quercetin aglycone),

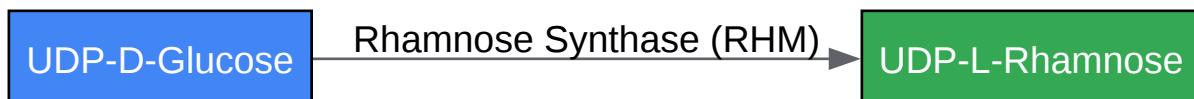
the production of the activated sugar donor (UDP-L-rhamnose), and the final enzymatic glycosylation.


Stage 1: Synthesis of the Quercetin Aglycone

The journey begins with the amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key precursor for all flavonoids.^[4]

- Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.^[4]
- Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.^[4]
- 4-coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.^[4]

This activated molecule then enters the specific flavonoid biosynthetic pathway.


- Chalcone Synthase (CHS): This is the first committed and often rate-limiting enzyme in flavonoid biosynthesis.^{[4][5]} It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.^[4]
- Chalcone Isomerase (CHI): Rapidly isomerizes naringenin chalcone into its corresponding flavanone, naringenin.
- Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (DHK).^[4]
- Flavonoid 3'-hydroxylase (F3'H): Further hydroxylates DHK at the 3' position of the B-ring to yield dihydroquercetin (DHQ).^[4]
- Flavonol Synthase (FLS): This key enzyme introduces a double bond into the C-ring of dihydroquercetin, converting it into the flavonol, quercetin. FLS is a critical enzyme that directs the pathway toward flavonol production.^{[4][5]}

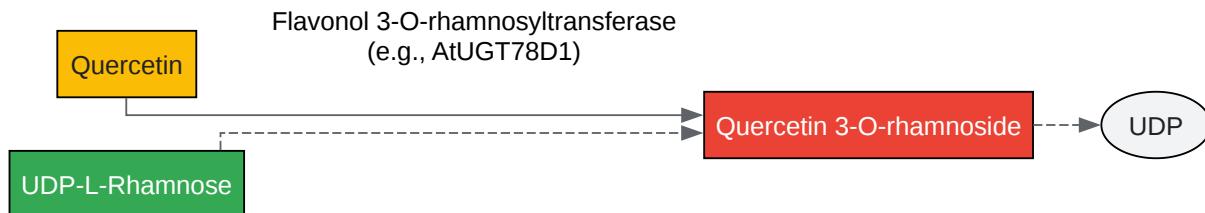
[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway leading to the quercetin aglycone.

Stage 2: Synthesis of the Sugar Donor: UDP-L-Rhamnose

Glycosylation reactions in plants require an activated sugar donor. For rhamnosylation, this molecule is UDP-L-rhamnose. Its synthesis is a critical prerequisite for the final step and begins with UDP-D-glucose, a common sugar nucleotide pool in the cell. The conversion is catalyzed by the multifunctional enzyme UDP-rhamnose synthase (RHM).[6][7]

[Click to download full resolution via product page](#)


Caption: Synthesis of the activated sugar donor UDP-L-rhamnose.

Stage 3: The Regiospecific Rhamnosylation of Quercetin

The final and definitive step is the transfer of the L-rhamnose moiety from UDP-L-rhamnose to the 3-hydroxyl group of the quercetin aglycone. This reaction is catalyzed by a specific class of UDP-glycosyltransferases (UGTs), namely flavonol 3-O-rhamnosyltransferases.[8][9]

In the model plant *Arabidopsis thaliana*, the enzyme AtUGT78D1 has been identified and characterized as a flavonol 3-O-rhamnosyltransferase.[8][9][10] It exhibits high specificity for transferring rhamnose to the 3-position of flavonols like quercetin and kaempferol.[10] The

presence and activity of such specific UGTs are the primary determinants of the final glycoside profile in a given plant tissue.

[Click to download full resolution via product page](#)

Caption: The final enzymatic step in **Quercetin 3-O-rhamnoside** synthesis.

Part 3: Regulation of Biosynthesis

The production of **Quercetin 3-O-rhamnoside** is tightly regulated at the transcriptional level. The expression of the structural genes (e.g., CHS, F3H, FLS) is largely controlled by a conserved transcriptional complex known as the MBW complex.^{[3][4]} This complex consists of three types of transcription factors:

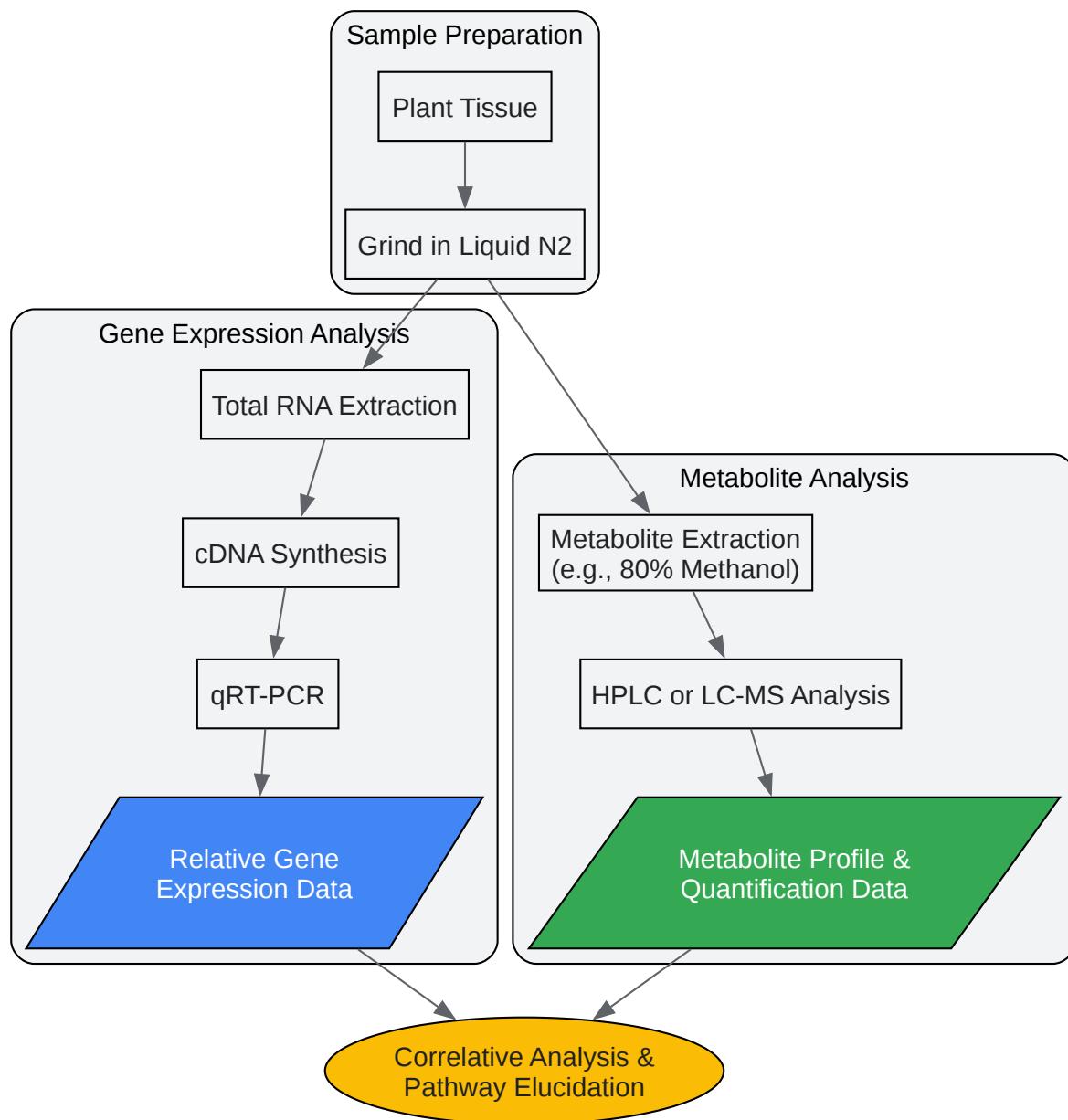
- R2R3-MYB proteins: These are key determinants of which branch of the flavonoid pathway is activated.^{[4][11]} Specific MYB factors are known to upregulate the genes required for flavonol synthesis.^[11]
- basic Helix-Loop-Helix (bHLH) proteins: These act as co-activators, forming a dimer with MYB proteins.^{[3][4]}
- WD40-repeat (WDR) proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH components.^[3]

This combinatorial control allows the plant to precisely regulate the accumulation of specific flavonoids in different tissues and in response to various developmental and environmental signals, such as UV light and pathogen attack.^{[3][12]} Understanding this regulatory network is crucial for designing strategies to engineer the pathway, as overexpressing a key regulatory gene can simultaneously upregulate multiple structural genes.

Part 4: Methodologies for Pathway Analysis

A robust investigation of the **Quercetin 3-O-rhamnoside** pathway requires a multi-faceted approach combining gene expression analysis with metabolite profiling.

Experimental Protocol: Gene Expression Analysis by qRT-PCR


This protocol allows for the quantification of transcript levels of key biosynthetic genes (CHS, FLS, F3'H, UGT78D1, etc.) to understand their role under different conditions.

1. RNA Extraction: a. Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation. b. Grind the tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill. c. Extract total RNA using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via agarose gel electrophoresis.[\[13\]](#)
2. cDNA Synthesis: a. Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA using a reverse transcription kit (e.g., PrimeScript™ RT Reagent Kit, Takara) with oligo(dT) or random hexamer primers.[\[13\]](#)
3. Quantitative Real-Time PCR (qRT-PCR): a. Design primers specific to your target genes (e.g., FLS, UGT78D1) and a stable reference gene (e.g., Actin, Ubiquitin). Primers should typically amplify a product of 100-200 bp. b. Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers, and the diluted cDNA template. c. Perform the reaction on a real-time PCR system. A typical thermal profile includes an initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C. d. Analyze the results using the 2- $\Delta\Delta Ct$ method to calculate the relative expression levels of target genes.[\[14\]](#)

Experimental Protocol: Metabolite Profiling by HPLC-DAD/LC-MS

This protocol is for the extraction, identification, and quantification of quercetin and its glycosides.

1. Metabolite Extraction: a. Weigh 100 mg of freeze-dried and finely ground plant tissue. b. Add 1.2 mL of 70-80% methanol solution.[\[15\]](#) Vortex thoroughly. c. Sonicate the mixture in a water bath for 10-20 minutes to enhance extraction efficiency.[\[16\]](#) d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet cell debris.[\[16\]](#) e. Carefully transfer the supernatant to a new tube. For LC-MS analysis, filter the extract through a 0.22 μ m syringe filter into an autosampler vial.[\[16\]](#)
2. HPLC-DAD Analysis: a. System: A High-Performance Liquid Chromatography system with a Diode Array Detector (DAD). b. Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size) is standard.[\[17\]](#)[\[18\]](#) c. Mobile Phase: A gradient elution is typically used. For example, Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid.[\[16\]](#)[\[17\]](#) d. Gradient: A linear gradient from ~5-10% B to ~50-70% B over 20-30 minutes can effectively separate a range of flavonoids. e. Detection: Monitor at wavelengths characteristic for flavonols, typically around 254 nm and 365 nm.[\[19\]](#) f. Quantification: Create a calibration curve using an authentic standard of **Quercetin 3-O-rhamnoside** to quantify its concentration in the samples based on peak area.[\[20\]](#)[\[21\]](#)
3. LC-MS (Liquid Chromatography-Mass Spectrometry) Analysis: a. For unambiguous identification, couple the HPLC system to a mass spectrometer (e.g., QTOF or Orbitrap). b. ESI (Electrospray Ionization) in negative mode is highly effective for flavonoids. c. Identification is confirmed by matching the accurate mass (MS1) and fragmentation pattern (MS2) with a standard or with data from spectral libraries. The loss of a rhamnose moiety (146 Da) is a characteristic fragmentation for **Quercetin 3-O-rhamnoside**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for studying flavonoid biosynthesis.

Part 5: Data Presentation

Effective analysis requires the integration of gene expression and metabolite data. The table below provides an example of how such correlated data might be presented, comparing a hypothetical control condition to a stress condition (e.g., high UV light) known to induce flavonoid biosynthesis.

Analysis Target	Gene/Metabolite	Control Condition	High UV-Light Condition	Fold Change
Gene Expression (Relative Units)	CHS F3'H	1.0 ± 0.1	4.5 ± 0.4 5.2 ± 0.5	4.5 5.2
FLS	1.0 ± 0.1	6.8 ± 0.6	6.8	
UGT78D1	1.0 ± 0.3	7.1 ± 0.7	7.1	
Metabolite Level (µg/g FW)	Quercetin Quercetin 3-O-rhamnoside	15.2 ± 1.8 45.3 ± 4.2	35.7 ± 3.1 210.5 ± 18.5	2.3 4.6

Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.

This type of correlative data provides strong evidence for the function of the analyzed genes. The significant upregulation of pathway genes corresponds directly to the increased accumulation of the final product, **Quercetin 3-O-rhamnoside**, validating the proposed biosynthetic pathway.

Part 6: Conclusion and Future Perspectives

The biosynthesis of **Quercetin 3-O-rhamnoside** is a well-defined branch of the flavonoid pathway, culminating in a specific rhamnosylation event catalyzed by a UGT. The pathway is transcriptionally regulated, offering multiple targets for metabolic engineering. For researchers and drug developers, this knowledge provides a blueprint for several key applications:

- Metabolic Engineering: Overexpression of key transcription factors (e.g., specific R2R3-MYBs) or crucial structural genes (e.g., FLS and a specific rhamnosyltransferase) can be used to enhance the production of quercitrin in crops or microbial hosts.[22]
- Synthetic Biology: Reconstructing the entire pathway in a microbial chassis like *E. coli* or *Saccharomyces cerevisiae* offers a scalable and controlled platform for producing high-purity **Quercetin 3-O-rhamnoside**, bypassing the complexities of plant extraction.[23][24][25]
- Drug Discovery: A deep understanding of the pathway allows for the targeted synthesis of novel glycosylated derivatives with potentially improved pharmacokinetic and pharmacodynamic properties.

Future research will likely focus on discovering and characterizing novel UGTs from diverse plant species to expand the toolbox for creating a wider array of flavonoid glycosides, and on optimizing heterologous production systems to achieve industrially relevant yields.

Part 7: References

- Wen, W., et al. (2020). The Flavonoid Biosynthesis Network in Plants. MDPI. Available at: [\[Link\]](#)
- Nabavi, S. F., et al. (2025). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. PMC - NIH. Available at: [\[Link\]](#)
- Grotewold, E. (2006). The Regulation of Flavonoid Biosynthesis. ResearchGate. Available at: [\[Link\]](#)
- Ferreyra, M. L. F., et al. (2012). Flavonoids: biosynthesis, biological functions, and biotechnological applications. Frontiers in Plant Science. Available at: [\[Link\]](#)
- Hichri, I., et al. (2011). Flavonoid Biosynthesis and Regulation: Keys to Understanding Plant Adaptation. MDPI. Available at: [\[Link\]](#)
- Ren, J., et al. (2022). Rhamnosyltransferases involved in the biosynthesis of flavone rutinosides in *Chrysanthemum* species. Plant Physiology. Available at: [\[Link\]](#)

- Kim, S., & Park, S. U. (2005). Quantification of Quercetin Glycosides in 6 Onion Cultivars and Comparisons of hydrolysis-HPLC and Spectrophotometric Methods in Measuring Total Quercetin Concentrations. PubMed. Available at: [\[Link\]](#)
- Wang, R., et al. (2020). Enhancing UDP-Rhamnose Supply for Rhamnosylation of Flavonoids in *Escherichia coli* by Regulating the Modular Pathway and Improving NADPH Availability. PubMed. Available at: [\[Link\]](#)
- Wang, R., et al. (2020). Enhancing UDP-Rhamnose Supply for Rhamnosylation of Flavonoids in *Escherichia coli* by Regulating the Modular Pathway and Improving NADPH Availability. *Journal of Agricultural and Food Chemistry*. Available at: [\[Link\]](#)
- Zhang, L., et al. (2011). HPLC Determination of Quercetin in Three Plant Drugs from Genus *Sedum* and Conjecture of the Best Harvest Time. *Pharmacognosy Journal*. Available at: [\[Link\]](#)
- N/A. qRT-PCR validations of 11 putative genes involved in flavonoid... ResearchGate. Available at: [\[Link\]](#)
- N/A. Synthesis of quercetin 3-O-glucoside-7-O-rhamnoside and quercetin... ResearchGate. Available at: [\[Link\]](#)
- Lim, E. K., et al. (2005). A class of plant glycosyltransferases involved in cellular homeostasis. PMC - NIH. Available at: [\[Link\]](#)
- Wang, R., et al. (2020). Enhancing UDP-rhamnose supply for rhamnosylation of flavonoids in *Escherichia coli* through regulating modular pathway and improving NADPH availability. ResearchGate. Available at: [\[Link\]](#)
- Castillo, R., et al. (2019). Characterization of a Glucosyltransferase Enzyme Involved in the Formation of Kaempferol and Quercetin Sophorosides in *Crocus sativus*. PMC - NIH. Available at: [\[Link\]](#)
- Ullah, I., et al. (2021). Expression Profiling of Flavonoid Biosynthesis Genes and Secondary Metabolites Accumulation in *Populus* under Drought Stress. PMC - NIH. Available at: [\[Link\]](#)

- Alam, P., et al. (2018). Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O- β -d-Glucoside in Extracts and Polyherbal Formulations Containing *Azadirachta indica*—Optimization and Validation. *Journal of Chromatographic Science*. Available at: [\[Link\]](#)
- El-Hagrassi, A. M., et al. (2011). HPLC Analysis of Quercetin and Antimicrobial Activity of Comparative Methanol Extracts of *Shinus molle* L. *Journal of American Science*. Available at: [\[Link\]](#)
- Grotewold, E., & Roston, R. L. (2020). Rhamnose in plants - from biosynthesis to diverse functions. *PubMed*. Available at: [\[Link\]](#)
- Offen, W., et al. (2006). Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification. *PMC - PubMed Central*. Available at: [\[Link\]](#)
- N/A. Quercetin glycosylation catalyzed by UDP-glucosyltransferases UGT73B3 and UGT84B1. *ResearchGate*. Available at: [\[Link\]](#)
- N/A. Results of qRT-PCR expression of key genes in flavonoid biosynthesis... *ResearchGate*. Available at: [\[Link\]](#)
- Ren, J., et al. (2022). Rhamnosyltransferases involved in the biosynthesis of flavone rutinosides in *Chrysanthemum* species. *National Genomics Data Center (CNCB-NGDC)*. Available at: [\[Link\]](#)
- N/A. qRT-PCR analysis of flavonoid pathway genes. (a) Pathway of flavonoid... *ResearchGate*. Available at: [\[Link\]](#)
- Zhang, J., et al. (2021). Natural Product Glycosylation: Biocatalytic Synthesis of Quercetin-3,4'-O-diglucoside. *PubMed*. Available at: [\[Link\]](#)
- Li, Y., et al. (2022). Joint Transcriptomic and Metabolic Analysis of Flavonoids in *Cyclocarya paliurus* Leaves. *ACS Omega*. Available at: [\[Link\]](#)
- Leiber, R. M., et al. (2010). 7-Rhamnosylated Flavonols Modulate Homeostasis of the Plant Hormone Auxin and Affect Plant Development. *PMC - NIH*. Available at: [\[Link\]](#)

- N/A. Rhamnosyltransferases: Biochemical activities, potential biotechnology for production of natural products and their applications. ResearchGate. Available at: [\[Link\]](#)
- Wang, R., et al. (2023). Enhancing Glycosylation of Flavonoids by Engineering the Uridine Diphosphate Glucose Supply in *Escherichia coli*. PubMed. Available at: [\[Link\]](#)
- N/A. Biocatalytic Synthesis of Quercetin 3-O-Glucoside-7-O-Rhamnoside by Metabolic Engineering of *Escherichia coli*. ResearchGate. Available at: [\[Link\]](#)
- Roepke, J., & Bozzo, G. G. (2013). Biocatalytic synthesis of quercetin 3-O-glucoside-7-O-rhamnoside by metabolic engineering of *Escherichia coli*. PubMed. Available at: [\[Link\]](#)
- Xiao, S., et al. (2022). Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O- α -L-Rhamnoside by *Lactobacillus plantarum* GDMCC 1.140: The Direct Fission of C-Ring. *Frontiers in Nutrition*. Available at: [\[Link\]](#)
- N/A. HPLC identification and determination of myricetin, quercetin, kaempferol and total flavonoids in herbal drugs. ResearchGate. Available at: [\[Link\]](#)
- N/A. Synthesis of UDP-rhamnose as monitored by hydrophilic-interaction... ResearchGate. Available at: [\[Link\]](#)
- Xiao, S., et al. (2022). Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O- α -L-Rhamnoside by *Lactobacillus plantarum* GDMCC 1.140: The Direct Fission of C-Ring. PMC - NIH. Available at: [\[Link\]](#)
- Wang, M., et al. (2018). Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System. MDPI. Available at: [\[Link\]](#)
- Smith, S. D., & Leong, B. (n.d.). Protocol: Flavonoid and phenolic profiling of leaves and flowers of the Iochrominae collected in the field. University of Colorado Boulder. Available at: [\[Link\]](#)
- Li, Y., et al. (2024). Exploring the Flavonoid Biosynthesis Pathway of Two Ecotypes of *Leymus chinensis* Using Transcriptomic and Metabolomic Analysis. MDPI. Available at: [\[Link\]](#)

- N/A. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. Available at: [\[Link\]](#)
- Salehi, B., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. Available at: [\[Link\]](#)
- Liu, Y., et al. (2018). Quercetin-3-O- α -L-rhamnopyranoside derived from the leaves of *Lindera aggregata* (Sims) Kosterm. evokes the autophagy-induced nuclear factor erythroid 2-related factor 2 antioxidant pathway in human umbilical vein endothelial cells. PubMed. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Natural Product Glycosylation: Biocatalytic Synthesis of Quercetin-3,4'-O-diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin-3-O- α -L-rhamnopyranoside derived from the leaves of *Lindera aggregata* (Sims) Kosterm. evokes the autophagy-induced nuclear factor erythroid 2-related factor 2 antioxidant pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhamnose in plants - from biosynthesis to diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. A class of plant glycosyltransferases involved in cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Expression Profiling of Flavonoid Biosynthesis Genes and Secondary Metabolites Accumulation in Populus under Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the Flavonoid Biosynthesis Pathway of Two Ecotypes of Leymus chinensis Using Transcriptomic and Metabolomic Analysis | MDPI [mdpi.com]
- 16. edenrcn.com [edenrcn.com]
- 17. academic.oup.com [academic.oup.com]
- 18. ijcmas.com [ijcmas.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of quercetin glycosides in 6 onion cultivars and comparisons of hydrolysis-HPLC and spectrophotometric methods in measuring total quercetin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. phcogj.com [phcogj.com]
- 22. Enhancing Glycosylation of Flavonoids by Engineering the Uridine Diphosphate Glucose Supply in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enhancing UDP-Rhamnose Supply for Rhamnosylation of Flavonoids in Escherichia coli by Regulating the Modular Pathway and Improving NADPH Availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Biocatalytic synthesis of quercetin 3-O-glucoside-7-O-rhamnoside by metabolic engineering of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Biosynthesis of Quercetin 3-O-rhamnoside in Plants]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13391747#quercetin-3-o-rhamnoside-biosynthesis-pathway-in-plants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com